9-Bromo-10-(9-phenanthryl)anthracene

描述

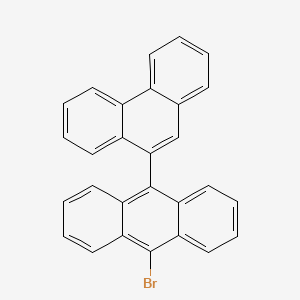

9-Bromo-10-(9-phenanthryl)anthracene (CAS 845457-53-6) is a 9,10-disubstituted anthracene derivative where bromine occupies the 9-position, and a phenanthryl group is attached at the 10-position. This compound is synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging the bromine substituent as a reactive site for further functionalization . Its molecular formula is C₂₈H₁₇Br (MW: 433.35), and it exhibits a planar aromatic core with extended conjugation due to the fused phenanthrene moiety. The bulky phenanthryl group significantly influences its solid-state packing and thermal stability, while the bromine atom enhances its utility in subsequent synthetic modifications .

属性

IUPAC Name |

9-bromo-10-phenanthren-9-ylanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H17Br/c29-28-24-15-7-5-13-22(24)27(23-14-6-8-16-25(23)28)26-17-18-9-1-2-10-19(18)20-11-3-4-12-21(20)26/h1-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBIXPXSRUDGFLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C4=C5C=CC=CC5=C(C6=CC=CC=C64)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H17Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 9-Bromo-10-(9-phenanthryl)anthracene typically involves the bromination of 10-(9-phenanthryl)anthracene. The reaction is carried out using bromine in the presence of a suitable solvent such as dichloromethane. The reaction mixture is stirred at room temperature until the desired product is formed. The crude product is then purified by column chromatography to yield a light yellow powder .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity .

化学反应分析

Types of Reactions

9-Bromo-10-(9-phenanthryl)anthracene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form quinones and other oxidized derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of hydro derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethylformamide.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

Substitution Reactions: Products include various substituted anthracenes.

Oxidation Reactions: Products include anthraquinones and other oxidized derivatives.

Reduction Reactions: Products include hydroanthracenes.

科学研究应用

9-Bromo-10-(9-phenanthryl)anthracene has several scientific research applications:

Organic Light Emitting Diodes (OLEDs): Used as a blue-emitting material in OLEDs due to its photophysical properties.

Fluorescent Probes: Utilized in the development of fluorescent probes for biological imaging.

Photon Upconversion: Employed in triplet–triplet annihilation photon upconversion systems to enhance light-harvesting efficiency

作用机制

The mechanism of action of 9-Bromo-10-(9-phenanthryl)anthracene involves its interaction with light and subsequent energy transfer processes. The compound absorbs light and undergoes electronic excitation, leading to fluorescence or phosphorescence. In photon upconversion systems, it acts as an annihilator, transferring energy to a sensitizer molecule, which then emits light at a higher energy level.

相似化合物的比较

Substituent Effects on Thermal Properties

Functionalization at the 9,10-positions of anthracene profoundly impacts thermal stability. For example:

Key Findings :

- The phenanthryl group imparts higher thermal stability compared to phenyl or naphthyl groups due to increased steric bulk and rigid π-conjugation .

- Methoxy-substituted derivatives exhibit the highest melting points (e.g., 305.71°C for 9-bromo-10-(4-methoxyphenyl)anthracene), likely due to dipole-dipole interactions .

Optical and Photophysical Properties

The anthracene core dominates optical characteristics, but substituents modulate aggregation and emission:

Key Findings :

Electrochemical Behavior

Cyclic voltammetry reveals minor variations in redox potentials:

Key Findings :

生物活性

9-Bromo-10-(9-phenanthryl)anthracene (CAS No. 845457-53-6) is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention for its potential biological activities, particularly in the fields of cancer research and photophysical studies. This compound is characterized by its unique structure, which includes a bromine substituent and a phenanthryl group, contributing to its distinct electronic properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure allows for significant interactions with biological macromolecules, making it a candidate for various biochemical applications.

Antitumor Activity

Research indicates that this compound exhibits notable antitumor properties. A study conducted on various cancer cell lines demonstrated that this compound can induce apoptosis in cancer cells, particularly in breast and lung cancer models. The mechanism of action appears to be linked to the compound's ability to generate reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

Case Study: MTT Assay Results

A recent investigation utilized the MTT assay to evaluate the cytotoxic effects of this compound on human cancer cell lines. The results are summarized in the following table:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.2 | Induction of apoptosis via ROS |

| A549 (Lung Cancer) | 6.8 | Cell cycle arrest and apoptosis |

| HeLa (Cervical Cancer) | 4.5 | Mitochondrial dysfunction |

These findings suggest that the compound's effectiveness varies among different cancer types, highlighting its potential as a targeted therapeutic agent.

Antimicrobial Activity

In addition to its antitumor effects, this compound has shown promising antimicrobial activity against various bacterial strains. Research has indicated that this compound can inhibit the growth of both gram-positive and gram-negative bacteria.

Antimicrobial Efficacy Table

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The antimicrobial activity is believed to stem from the compound's ability to disrupt bacterial cell membranes and interfere with metabolic processes.

Photophysical Properties

The photophysical characteristics of this compound have also been extensively studied. It exhibits strong fluorescence properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and as a fluorescent probe in biological imaging.

Fluorescence Emission Data

The fluorescence emission spectrum of the compound shows significant peaks at approximately 450 nm when excited at 350 nm, indicating its potential utility in fluorescence-based assays and imaging techniques.

常见问题

Q. What are the established synthetic routes for 9-Bromo-10-(9-phenanthryl)anthracene, and what are their limitations?

The synthesis typically involves palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling using 9,10-dibromoanthracene and 9-phenanthryl boronic acid under inert conditions (N₂ atmosphere) with Pd(PPh₃)₄ as a catalyst. This method yields ~58% after purification via column chromatography . Earlier methods relied on Friedel-Crafts alkylation, but these are limited to benzene derivatives and produce resinous byproducts with bulkier arenes (e.g., toluene) .

Q. How is the compound characterized to confirm purity and structural integrity?

Key techniques include:

- ¹H-NMR : Peaks at δ = 8.60 (d, J = 9.5 Hz, 2H) and 3.95 ppm (s, 3H) confirm substituent positions .

- HPLC : Purity >98% is standard for research-grade material, with retention times compared to reference standards .

- Melting Point : Ranges from 169–173°C, consistent with crystalline anthracene derivatives .

Q. What photophysical properties make this compound relevant to materials science?

The anthracene core emits blue light (λem ~450 nm) under UV excitation. Solvent polarity shifts emission maxima, and fluorescence quenching occurs with electron donors (e.g., N,N-dimethylaniline), suggesting applications in optoelectronic sensors .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling be optimized for derivatives with diverse aryl groups?

Optimization involves:

- Catalyst Loading : 7.5 mol% Pd(PPh₃)₄ ensures efficient coupling while minimizing costs .

- Solvent Systems : Degassed toluene/THF mixtures (1:1 v/v) with 2 M Na₂CO₃(aq) improve yield .

- Temperature : Reflux (~110°C) balances reaction rate and side-product formation . Contradictions in yields (52–79%) across studies highlight the need for tailored conditions for specific boronic acids .

Q. What computational models predict the electronic behavior of this compound in OLED applications?

Density Functional Theory (DFT) simulations analyze HOMO-LUMO gaps (~3.2 eV) and charge-transfer dynamics. Substituents like the phenanthryl group lower bandgaps by extending π-conjugation, enhancing electroluminescence efficiency .

Q. How do structural modifications impact fluorescence efficiency and device performance?

Comparative studies of analogs reveal:

Methodological Considerations

- Reaction Contradictions : Friedel-Crafts routes vs. cross-coupling require trade-offs between scalability (multi-step vs. one-pot) and functional group tolerance.

- Purification : Column chromatography (hexane/DCM gradients) resolves regioisomers, critical for optoelectronic consistency .

- Stability : Storage at -80°C in anhydrous DMSO prevents bromine displacement and maintains >95% integrity over six months .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。